Mebanazine oxalate is a pharmaceutical compound classified as an antidepressant and a monoamine oxidase inhibitor. It is primarily used in the treatment of depression and anxiety disorders. Mebanazine itself is a hydrazine derivative, which has been studied for its potential effects on neurotransmitter metabolism, particularly in relation to serotonin and norepinephrine levels.
Mebanazine oxalate is derived from mebanazine, which can be synthesized and subsequently converted into its oxalate salt form. The oxalate form enhances the solubility and stability of mebanazine, making it more suitable for pharmaceutical applications.
Mebanazine oxalate is classified under:
The synthesis of mebanazine oxalate typically involves the following steps:
The molecular structure of mebanazine oxalate can be represented as follows:
The structure consists of a hydrazine backbone with two aromatic groups, which are crucial for its biological activity.
Mebanazine oxalate can undergo various chemical reactions, including:
Mebanazine acts primarily by inhibiting monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, mebanazine increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression.
Mebanazine oxalate has several applications in scientific research and clinical settings:
Mebanazine oxalate (chemical name: α-phenylethylhydrazine oxalate) was developed in the early 1960s as a monoamine oxidase inhibitor (MAOI) antidepressant, marketed under the brand name Actomol. Its molecular structure consists of a racemic mixture with the empirical formula C₈H₁₂N₂·C₂H₂O₄ and a molecular weight of 226.23 g/mol [1] . The compound emerged during a period of intensive research into hydrazine derivatives, following the discovery of iproniazid's antidepressant properties. Unlike earlier MAOIs derived from antitubercular agents, mebanazine was specifically designed for psychiatric applications [7] [8].
Initial clinical trials demonstrated significant antidepressant efficacy, particularly in patients with atypical depression characterized by reactive mood, hypersomnia, and increased appetite. A 1964 year-long observational study reported mood improvement in approximately 65% of treated patients, with researchers noting its distinctive "energizing" effect compared to sedating antidepressants [6]. Beyond depression management, early investigations revealed unexpected metabolic effects: animal studies showed it potentiated insulin-induced hypoglycemia and delayed blood glucose normalization, suggesting complex interactions with metabolic pathways [1]. These properties sparked interest in its potential applications for conditions involving metabolic dysregulation, though such research was discontinued following its market withdrawal.
Table 1: Key Chemical and Developmental Attributes of Mebanazine Oxalate
Property | Specification | Source/Reference |
---|---|---|
IUPAC Name | (1-phenylethyl)hydrazine oxalate | [6] |
Molecular Formula | C₈H₁₂N₂·C₂H₂O₄ | [1] |
Molecular Weight | 226.23 g/mol | [1] |
Development Timeline | Early 1960s | [8] |
Initial Therapeutic Claims | Depression, metabolic modulation | [1] [6] |
Mebanazine oxalate belongs to the hydrazine class of irreversible, non-selective monoamine oxidase inhibitors. Pharmacologically, it inhibits both MAO-A and MAO-B isoenzymes, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the central nervous system [2] [7]. This dual inhibition differentiated it from later MAOIs like selegiline (MAO-B selective) and moclobemide (reversible MAO-A inhibitor). Its hydrazine structure—characterized by a phenyl-ethyl backbone linked to a hydrazine group—was shared with other first-generation MAOIs including phenelzine and isocarboxazid [8].
The compound's pharmacodynamic profile featured moderate MAO inhibition potency compared to contemporaries. Unlike tranylcypromine (a non-hydrazine MAOI), mebanazine required metabolic activation to exert its full inhibitory effects. Once activated, it formed stable covalent bonds with monoamine oxidase enzymes, permanently inactivating them until new enzyme synthesis occurred—a process taking approximately two weeks [7] [9]. This irreversibility contributed to both its therapeutic durability and safety concerns, as enzyme depletion amplified interactions with dietary tyramine and other medications.
Table 2: Pharmacological Classification Relative to Contemporary MAOIs
MAOI Agent | Chemical Class | Selectivity | Reversibility | Relative Potency |
---|---|---|---|---|
Mebanazine oxalate | Hydrazine | MAO-A/MAO-B | Irreversible | Moderate |
Phenelzine | Hydrazine | MAO-A/MAO-B | Irreversible | High |
Tranylcypromine | Cyclopropylamine | MAO-A/MAO-B | Irreversible | High |
Selegiline | Propargylamine | MAO-B (low dose) | Irreversible | High (MAO-B) |
Moclobemide* | Morpholinide | MAO-A | Reversible | Moderate |
Post-dates mebanazine; included for contrast [2] [7] [9]
Despite promising antidepressant efficacy, mebanazine was withdrawn from global markets in the late 1960s due to unacceptable hepatotoxicity. Post-marketing surveillance identified multiple cases of drug-induced liver injury (DILI), including instances progressing to fulminant hepatitis. This hepatotoxic profile was consistent with structural alerts associated with the hydrazine moiety, which could generate reactive metabolites capable of covalent binding to hepatic proteins and triggering immune-mediated injury or mitochondrial dysfunction [5] [8]. The withdrawal coincided with regulatory scrutiny of other hepatotoxic MAOIs, with troglitazone (1997) and nefazodone (2003) later following similar pathways [5].
The risk management limitations of the era significantly contributed to its discontinuation. Preclinical models failed to predict human hepatotoxicity, while clinical trials lacked sufficient duration or sampling frequency to detect idiosyncratic reactions. A critical analysis of withdrawn hepatotoxic drugs revealed that mebanazine shared key vulnerabilities: irreversible enzyme inhibition amplified metabolic stress, and individual susceptibility factors (e.g., genetic polymorphisms in detoxification pathways) were poorly understood during its clinical use [5]. Its withdrawal exemplified a broader pattern in pharmaceutical development where hydrazine-derived psychotropics—including benmoxin and phenoxypropazine—were abandoned due to liver safety concerns [8].
Table 3: Hepatotoxic Drugs Withdrawn from Market (1960–2000)
Drug | Therapeutic Class | Withdrawal Year | Primary Toxicity Mechanism |
---|---|---|---|
Mebanazine oxalate | MAOI antidepressant | Late 1960s | Reactive hydrazine metabolites |
Troglitazone | Antidiabetic | 1997 | Mitochondrial dysfunction |
Bromfenac | NSAID | 1998 | Metabolic bioactivation |
Nefazodone | Antidepressant | 2003* | Reactive quinone-imine metabolites |
Sitaxentan | Endothelin antagonist | 2010 | Idiosyncratic hepatocyte injury |
Withdrawn post-2000; included for mechanistic comparison [5] [8]
The legacy of mebanazine informed subsequent MAOI development, steering research toward non-hydrazine compounds and reversible inhibitors with improved safety profiles. Its history remains a case study in balancing monoaminergic efficacy against metabolic activation risks in psychopharmacology [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9